molecular formula C24H20N2O2 B11035561 4-amino-2-(4-methylphenyl)-7-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one

4-amino-2-(4-methylphenyl)-7-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one

Cat. No.: B11035561
M. Wt: 368.4 g/mol
InChI Key: RIGXXFDGKYJNLV-UHFFFAOYSA-N
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Description

4-amino-2-(4-methylphenyl)-7-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one is a complex organic compound belonging to the class of furoquinolines This compound is characterized by its fused ring structure, which includes a quinoline core, a furan ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-(4-methylphenyl)-7-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one typically involves multi-step organic reactions

    Quinoline Core Synthesis: The quinoline core can be synthesized via the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of a base.

    Furan Ring Formation: The furan ring is introduced through a cyclization reaction, often using a suitable dihydrofuran precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-(4-methylphenyl)-7-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 4-amino-2-(4-methylphenyl)-7-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

Medicine

The compound’s potential medicinal applications are of significant interest. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-amino-2-(4-methylphenyl)-7-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and DNA, leading to various biological effects.

    Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, thereby exerting its biological effects.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    4-amino-2-(4-methylphenyl)-7,8-dihydroquinolin-5(6H)-one: Lacks the furan ring, which may affect its biological activity.

    2-(4-methylphenyl)-7-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one: Lacks the amino group, potentially altering its reactivity and applications.

    4-amino-2-phenyl-7-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one: Substituent variations can lead to differences in chemical behavior and biological activity.

Uniqueness

The presence of both the furan ring and the amino group in 4-amino-2-(4-methylphenyl)-7-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one contributes to its unique chemical properties and potential applications. These structural features enable diverse reactivity and interactions with biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C24H20N2O2

Molecular Weight

368.4 g/mol

IUPAC Name

4-amino-2-(4-methylphenyl)-7-phenyl-7,8-dihydro-6H-furo[2,3-b]quinolin-5-one

InChI

InChI=1S/C24H20N2O2/c1-14-7-9-16(10-8-14)21-13-18-23(25)22-19(26-24(18)28-21)11-17(12-20(22)27)15-5-3-2-4-6-15/h2-10,13,17H,11-12H2,1H3,(H2,25,26)

InChI Key

RIGXXFDGKYJNLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=C(C4=C(CC(CC4=O)C5=CC=CC=C5)N=C3O2)N

Origin of Product

United States

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